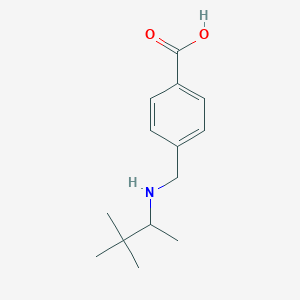

4-(((3,3-Dimethylbutan-2-yl)amino)methyl)benzoic acid

Description

4-(((3,3-Dimethylbutan-2-yl)amino)methyl)benzoic acid is a benzoic acid derivative featuring a branched tertiary amine substituent at the para position of the aromatic ring. The compound’s structure combines a hydrophobic 3,3-dimethylbutan-2-yl group with a methylene-linked amino moiety, creating a sterically hindered amine that may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-[(3,3-dimethylbutan-2-ylamino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-10(14(2,3)4)15-9-11-5-7-12(8-6-11)13(16)17/h5-8,10,15H,9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFNSUBLEYTXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,3-Dimethylbutan-2-yl)amino)methyl)benzoic acid typically involves the reaction of 4-formylbenzoic acid with 3,3-dimethylbutan-2-ylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(((3,3-Dimethylbutan-2-yl)amino)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Nitrobenzoic acids, sulfonic acids, or halogenated benzoic acids.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

4-(((3,3-Dimethylbutan-2-yl)amino)methyl)benzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics may enhance the bioavailability and efficacy of drug candidates. Research indicates that modifications to the amino group can significantly impact pharmacological activity, making it a valuable scaffold in drug design.

Case Study:

A study investigating derivatives of this compound found that certain modifications improved binding affinity to specific biological targets, suggesting potential therapeutic applications in treating conditions such as cancer and inflammation .

Organic Synthesis

Building Block for Complex Molecules:

The compound is utilized in organic chemistry as a versatile building block for synthesizing complex organic molecules. Its ability to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition, makes it a valuable reagent in synthetic chemistry.

Synthesis Methods:

Synthesis typically involves multi-step processes that introduce the aminoalkyl side chain while preserving the benzoic acid structure. This allows for the creation of compounds with tailored properties for specific applications .

Biochemical Research

Biological Activity Studies:

Research has shown that this compound exhibits biological activity that can be explored in biochemical studies. Its interactions with enzymes and receptors are under investigation to understand its potential roles in metabolic pathways.

Case Study:

In vitro studies demonstrated that derivatives of this compound could inhibit specific enzyme activities linked to metabolic disorders, indicating its potential as a lead compound for developing new treatments .

Material Science

Polymer Chemistry:

The compound's unique structure allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research is ongoing to explore its application in creating advanced materials for industrial use.

Application Example:

In one study, incorporating this compound into polymer blends improved their thermal properties significantly, suggesting potential applications in high-performance materials .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceuticals | Intermediate in drug synthesis | Enhancing drug bioavailability |

| Organic Synthesis | Building block for complex molecules | Synthesis of targeted compounds |

| Biochemical Research | Studies on enzyme interactions and metabolic pathways | Inhibition of enzymes related to metabolic disorders |

| Material Science | Incorporation into polymers for enhanced properties | Development of high-performance materials |

Mechanism of Action

The mechanism of action of 4-(((3,3-Dimethylbutan-2-yl)amino)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the benzoic acid moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the para position of benzoic acid plays a critical role in solubility, logP (lipophilicity), and bioavailability. Below is a comparative analysis of key analogs:

<sup>*</sup>Estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations :

- Hydrophobicity: The 3,3-dimethylbutan-2-yl group in the target compound confers higher logP compared to analogs with polar substituents (e.g., pyrazolinone or urea groups).

- Steric Effects: The branched alkyl chain may reduce binding affinity to flat enzymatic pockets compared to planar aromatic systems (e.g., dihydroisoquinoline derivatives in BChE inhibitors) .

Biological Activity

4-(((3,3-Dimethylbutan-2-yl)amino)methyl)benzoic acid, also known by its CAS number 1569537-18-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid core with an amino group substituted with a branched alkyl chain. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and homeostasis.

- Receptor Modulation : Interaction with various receptors could lead to modulation of physiological responses, including anti-inflammatory effects.

- Protein Interaction : Preliminary studies suggest that it might influence protein degradation pathways such as the ubiquitin-proteasome system and autophagy-lysosome pathway, similar to other benzoic acid derivatives .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the following table:

Case Studies

- Anti-inflammatory Effects : A study demonstrated that derivatives of benzoic acid, including compounds similar to this compound, showed significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases .

- Antitumor Activity : In vitro assays indicated that this compound could induce cell death in various cancer cell lines by promoting apoptosis through mitochondrial pathways .

- Antioxidant Properties : Research highlighted the compound's ability to scavenge free radicals effectively, which may contribute to its protective effects against cellular damage .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzoic acid derivatives, revealing that modifications at the amino group significantly affect biological activity. The branched alkyl chain in this compound enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(((3,3-Dimethylbutan-2-yl)amino)methyl)benzoic acid, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Adapt protocols from structurally analogous benzoic acid derivatives. For example, use a two-step process involving condensation of 3,3-dimethylbutan-2-amine with a benzaldehyde intermediate, followed by oxidation to the carboxylic acid .

- Catalytic optimization : Employ acidic media (e.g., methane sulfonic acid or acetic acid) to enhance yields, as demonstrated in similar aminobenzoic acid syntheses .

- Purification : Utilize column chromatography with polar solvents (e.g., ethyl acetate/hexane) and confirm purity via HPLC (>97%) .

Q. How can researchers characterize the structural and purity aspects of this compound?

- Methodology :

- Spectroscopic analysis : Use -NMR (200–400 MHz) to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, amine protons at δ 2.5–3.5 ppm) and -NMR to verify carbonyl (δ 170–175 ppm) and quaternary carbons .

- Thermal analysis : Determine melting point (e.g., ~139–140°C) and compare with literature data .

- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What are the key spectroscopic techniques for confirming the molecular structure of derivatives?

- Methodology :

- X-ray crystallography : Resolve crystal packing and dihedral angles (e.g., for analogs like 3-arylbenzoic acids) to validate stereochemistry .

- FTIR spectroscopy : Identify functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm, C=O at ~1680 cm) .

Advanced Research Questions

Q. How can experimental designs investigate the compound’s potential as an enzyme inhibitor or receptor modulator?

- Methodology :

- In vitro assays : Use fluorescence polarization or SPR to measure binding affinity (e.g., IC) against target enzymes (e.g., kinases) .

- Molecular docking : Perform computational simulations (DFT or MD) to predict interactions with active sites (e.g., hydrogen bonding with catalytic residues) .

- Selectivity profiling : Screen against related enzymes to assess specificity, as done for structurally similar benzoic acid derivatives in kinase studies .

Q. How can researchers resolve discrepancies in crystallographic or spectroscopic data for derivatives?

- Methodology :

- Multi-technique validation : Cross-validate XRD data with solid-state NMR or Raman spectroscopy to address crystal polymorphism .

- DFT calculations : Compare experimental IR/NMR spectra with computational models (e.g., B3LYP/6-31G*) to identify conformational discrepancies .

Q. What methodologies are effective for studying interactions between this compound and biological macromolecules (e.g., DNA)?

- Methodology :

- UV-Vis/fluorescence titrations : Monitor hypochromism or quenching to determine binding constants () and stoichiometry .

- Viscosity measurements : Assess changes in DNA viscosity upon compound binding to infer intercalation vs. groove-binding modes .

- Circular dichroism : Detect conformational changes in DNA/RNA secondary structures .

Q. What strategies integrate this compound into advanced materials (e.g., polymers or metal-organic frameworks)?

- Methodology :

- Coordination chemistry : Utilize the carboxylic acid group to chelate metal ions (e.g., Pd) for catalytic applications, as shown for similar benzoic acids in styrene methoxycarbonylation .

- Polymer functionalization : Graft onto polymers via esterification or amidation to enhance thermal stability or adsorption properties (e.g., for heavy metal removal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.